

# Comparative efficacy of empagliflozin and canagliflozin on renal outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | Empagliflozin |           |  |  |
| Cat. No.:            | B1684318      | Get Quote |  |  |

## A Head-to-Head on Renal Protection: Empagliflozin vs. Canagliflozin

In the landscape of sodium-glucose cotransporter 2 (SGLT2) inhibitors, both **empagliflozin** and canagliflozin have emerged as formidable agents in mitigating the progression of chronic kidney disease (CKD) in patients with type 2 diabetes. While direct head-to-head clinical trials focused solely on renal outcomes are lacking, a wealth of data from large cardiovascular outcome trials (CVOTs), dedicated renal outcome studies, meta-analyses, and real-world evidence provides a basis for a comparative assessment of their efficacy.

#### **Quantitative Comparison of Renal Outcomes**

A systematic review of major clinical trials and meta-analyses reveals a comparable efficacy profile between **empagliflozin** and canagliflozin in reducing key renal endpoints. Both have demonstrated a significant reduction in the progression to macroalbuminuria and composite renal outcomes, which typically include a sustained decline in estimated glomerular filtration rate (eGFR), end-stage kidney disease (ESKD), or renal death.

A network meta-analysis of 30 trials with over 50,000 patients suggested that canagliflozin may have the greatest therapeutic effect in reducing the risk of renal impairment.[1][2] Conversely, a real-world study of nearly 4,500 patients indicated that **empagliflozin** showed a sustained reduction in the risk of renal outcomes across various stages of CKD when compared to both canagliflozin and dapagliflozin.[3][4][5]







The landmark trials for each compound, EMPA-REG OUTCOME for **empagliflozin** and the CANVAS Program and CREDENCE for canagliflozin, provide the foundational evidence for their renoprotective effects.[4][6][7][8][9] The CREDENCE trial, in particular, was the first dedicated renal outcomes trial for an SGLT2 inhibitor and showed substantial benefits of canagliflozin in patients with type 2 diabetes and established CKD.[5][10][11]



| Renal<br>Outcome                              | Empagliflozin<br>(EMPA-REG<br>OUTCOME)                                       | Canagliflozin<br>(CANVAS<br>Program)                                                                                             | Canagliflozin<br>(CREDENCE<br>Trial)                                                                                              | Network Meta-<br>Analysis/Real-<br>World<br>Evidence                                                                                                                              |
|-----------------------------------------------|------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary<br>Composite Renal<br>Endpoint        | Incident or<br>worsening<br>nephropathy: HR<br>0.61 (95% CI<br>0.53–0.70)[4] | Composite of sustained 40% reduction in eGFR, need for renal-replacement therapy, or renal death: HR 0.60 (95% CI 0.47–0.77)[12] | Composite of end-stage kidney disease, doubling of serum creatinine, or renal or cardiovascular death: HR 0.70 (95% CI 0.59-0.82) | Canagliflozin associated with a reduced risk of renal impairment (SUCRA: 90.8%) [1]. Empagliflozin showed sustained risk reduction across CKD stages in a real-world study[3][5]. |
| Progression to<br>Macroalbuminuri<br>a        | HR 0.62 (95% CI<br>0.54–0.72)                                                | HR 0.73 (95% CI<br>0.67-0.79)                                                                                                    | Not reported as a primary or secondary outcome                                                                                    | Both agents have shown significant reductions in albuminuria progression.[7]                                                                                                      |
| Doubling of<br>Serum<br>Creatinine            | Accompanied by eGFR ≤45 ml/min/1.73 m²: HR 0.56 (95% CI 0.39–0.79)[13]       | Included in composite endpoint                                                                                                   | HR 0.60 (95% CI<br>0.48-0.76)                                                                                                     | SGLT2 inhibitors<br>as a class<br>reduce the risk of<br>doubling of<br>serum creatinine<br>(RR = 0.67)[14].                                                                       |
| Initiation of Renal<br>Replacement<br>Therapy | HR 0.45 (95% CI<br>0.21–0.97)                                                | Included in<br>composite<br>endpoint                                                                                             | HR 0.68 (95% CI<br>0.54-0.86)                                                                                                     | SGLT2 inhibitors<br>as a class<br>reduce the risk of<br>dialysis or renal<br>replacement<br>therapy (RR =<br>0.71)[14].                                                           |



HR: Hazard Ratio; RR: Risk Ratio; CI: Confidence Interval; SUCRA: Surface Under the Cumulative Ranking Curve.

#### **Experimental Protocols of Key Clinical Trials**

The methodologies of the pivotal trials evaluating the renal outcomes of **empagliflozin** and canagliflozin share similarities in their randomized, double-blind, placebo-controlled designs, but differ in their specific patient populations and primary renal endpoints.

#### **EMPA-REG OUTCOME (Empagliflozin)**

- Objective: To evaluate the effect of **empagliflozin** on cardiovascular and renal outcomes in patients with type 2 diabetes and established cardiovascular disease.[4]
- Patient Population: 7,020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease. Baseline eGFR was ≥30 mL/min/1.73 m².[4][13]
- Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg daily) or placebo, in addition to standard of care.[4]
- Primary Renal Outcome: A composite of new-onset or worsening nephropathy, defined as progression to macroalbuminuria, doubling of serum creatinine, initiation of renalreplacement therapy, or death from renal disease.[4]
- Follow-up: Median of 3.1 years.[4]

#### **CANVAS Program (Canagliflozin)**

- Objective: To assess the cardiovascular safety and efficacy of canagliflozin in a broad population of patients with type 2 diabetes at high cardiovascular risk.[8][9]
- Patient Population: 10,142 patients with type 2 diabetes who were either ≥30 years old with a history of symptomatic atherosclerotic cardiovascular disease or ≥50 years old with at least two cardiovascular risk factors. Baseline eGFR was >30 mL/min/1.73 m².[12][15]
- Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg daily) or placebo.[9]



- Primary Renal Outcome: A pre-specified, but not the primary outcome of the trial, was a composite of a 40% reduction in eGFR, the need for renal-replacement therapy, or death from renal causes.[12]
- Follow-up: Mean of 188.2 weeks.[9]

#### **CREDENCE Trial (Canagliflozin)**

- Objective: To determine the effect of canagliflozin on renal and cardiovascular outcomes in patients with type 2 diabetes and established chronic kidney disease.[10][11]
- Patient Population: 4,401 patients with type 2 diabetes, an eGFR of 30 to <90 mL/min/1.73 m<sup>2</sup>, and albuminuria (urine albumin-to-creatinine ratio >300 to 5000 mg/g).[5][10][11]
- Intervention: Patients were randomized to receive canagliflozin 100 mg daily or placebo, on a background of standard of care including an ACE inhibitor or ARB.[5]
- Primary Renal Outcome: A composite of end-stage kidney disease (dialysis, transplantation, or a sustained eGFR of <15 mL/min/1.73 m²), a doubling of the serum creatinine level, or death from renal or cardiovascular causes.[5][10][11]</li>
- Follow-up: The trial was stopped early due to overwhelming efficacy, with a median follow-up of 2.62 years.[5]

#### **Mechanistic Insights into Renal Protection**

The renoprotective effects of **empagliflozin** and canagliflozin are attributed to a class effect of SGLT2 inhibitors, primarily mediated through hemodynamic and metabolic pathways.





Click to download full resolution via product page

Proposed signaling pathway for the renal protective effects of SGLT2 inhibitors.



By inhibiting SGLT2 in the proximal tubule, these drugs increase sodium delivery to the macula densa, leading to the restoration of tubuloglomerular feedback. This, in turn, causes vasoconstriction of the afferent arteriole, reducing intraglomerular pressure and mitigating glomerular hyperfiltration, a key driver of diabetic kidney disease.[1][14][16] Additional mechanisms include a reduction in inflammation, oxidative stress, and fibrosis within the kidneys.[1][2]

### **Experimental Workflow of a Renal Outcome Trial**

The design and execution of a clinical trial to assess the renal outcomes of a new therapeutic agent follows a structured and rigorous process.





Click to download full resolution via product page

Generalized experimental workflow for a clinical trial assessing renal outcomes.



In conclusion, both **empagliflozin** and canagliflozin have demonstrated robust and clinically meaningful benefits on renal outcomes in patients with type 2 diabetes. While network meta-analyses and real-world data provide nuanced perspectives, the overall evidence supports a strong class effect. The choice between these agents may be guided by individual patient characteristics, including their baseline cardiovascular and renal risk profiles, as well as regional availability and cost. Further research, including direct comparative effectiveness studies, will be valuable in further delineating the relative merits of these important therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease [frontiersin.org]
- 2. Renal Protection with SGLT2 Inhibitors: Effects in Acute and Chronic Kidney Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. Empagliflozin and Cardio-renal Outcomes in Patients with Type 2 Diabetes and Cardiovascular Disease – Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canagliflozin and Renal Events in Diabetes With Established Nephropathy Clinical Evaluation American College of Cardiology [acc.org]
- 6. The Canagliflozin and Renal Endpoints in Diabetes with Established Nephropathy Clinical Evaluation (CREDENCE) Study Rationale, Design, and Baseline Characteristics | Scilit [scilit.com]
- 7. ahajournals.org [ahajournals.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. gpnotebook.com [gpnotebook.com]
- 10. The Canagliflozin and Renal Endpoints in Diabetes with Established Nephropathy Clinical Evaluation (CREDENCE) Study Rationale, Design, and Baseline Characteristics -PMC [pmc.ncbi.nlm.nih.gov]



- 11. The Canagliflozin and Renal Endpoints in Diabetes with Established Nephropathy Clinical Evaluation (CREDENCE) Study Rationale, Design, and Baseline Characteristics PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular and Renal Outcomes With Canagliflozin According to Baseline Kidney Function: Data From the CANVAS Program PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. SGLT2 Inhibitors and Kidney Protection: Mechanisms Beyond Tubuloglomerular Feedback PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiovascular and renal outcomes with canagliflozin according to baseline diuretic use: a post hoc analysis from the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Comparative efficacy of empagliflozin and canagliflozin on renal outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684318#comparative-efficacy-of-empagliflozin-and-canagliflozin-on-renal-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





